molecular formula C14H16N4O5 B6117472 N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6117472
M. Wt: 320.30 g/mol
InChI Key: DOBVTZHMZNOBKA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its potential as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, researchers found that N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited potent anti-cancer activity against a variety of cancer cell lines.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been studied for its potential as an anti-inflammatory agent. In a study published in the European Journal of Medicinal Chemistry, researchers found that N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited potent anti-inflammatory activity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising compound for further research in these areas. However, one of the limitations of using this compound is its potential toxicity. Further studies will be needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One area of research could focus on the development of new anti-cancer drugs based on this compound. Another area of research could explore the potential of this compound as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies will be needed to determine the safety and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 3-nitro-1H-pyrazole to form 3-(3-nitro-1H-pyrazol-1-yl)benzaldehyde. In the second step, this intermediate is reacted with ethyl bromoacetate to form ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. Finally, the ethyl ester is converted to the amide using ammonium hydroxide. The final product is N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-22-11-4-3-10(7-12(11)23-2)8-15-14(19)9-17-6-5-13(16-17)18(20)21/h3-7H,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBVTZHMZNOBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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